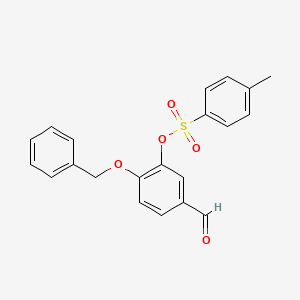

4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate

Description

4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate (CAS 65615-20-5) is a synthetic organic compound primarily utilized in industrial and scientific research. It is derived from the esterification of 4-(benzyloxy)-3-hydroxybenzaldehyde with p-toluenesulfonic acid or its chloride, forming a sulfonate salt. The benzyloxy group at the 4-position and the hydroxyl group at the 3-position of the benzaldehyde backbone contribute to its reactivity, particularly in protecting group strategies and nucleophilic substitution reactions . The toluenesulfonate moiety enhances solubility in polar solvents and stabilizes the compound as a crystalline solid. Its synthesis likely involves steps analogous to those described for related sulfonate esters, such as refluxing precursors with thionyl chloride or tosyl chloride under controlled conditions .

Properties

IUPAC Name |

(5-formyl-2-phenylmethoxyphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5S/c1-16-7-10-19(11-8-16)27(23,24)26-21-13-18(14-22)9-12-20(21)25-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYBPSFKUQJRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate typically involves the reaction of 4-(Benzyloxy)-3-hydroxybenzaldehyde with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde derivative reacts with the sulfonyl chloride to form the sulfonate ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-(Benzyloxy)-3-hydroxybenzoic acid.

Reduction: 4-(Benzyloxy)-3-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

- Chemical Formula : C21H18O5S

- Molecular Weight : 382.43 g/mol

- CAS Number : 65615-20-5

The compound is synthesized through the reaction of 4-(Benzyloxy)-3-hydroxybenzaldehyde with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This nucleophilic substitution reaction results in the formation of the sulfonate ester, which enhances its reactivity for further chemical transformations.

Chemistry

4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical reactions, including oxidation, reduction, and substitution.

Biology

The compound is investigated for its potential as a biochemical probe due to its reactivity. Studies suggest it may interact with biological targets involved in various cellular processes.

Medicine

Research indicates potential therapeutic properties, particularly in:

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it relevant for conditions like neuroinflammation.

- Antioxidant Properties : Related compounds have shown to enhance intracellular antioxidant levels, protecting cells from oxidative stress.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as a catalyst in organic reactions.

Antioxidant Properties

Research indicates that compounds related to this structure exhibit notable antioxidant activities. For example, studies show that they can increase cell viability under stress conditions induced by oxidative agents.

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines suggests a protective role against neuroinflammatory processes.

Case Studies

- Astrocyte Activation Study : Investigated the effects of related compounds on astrocytes, showing increased expression of glial fibrillary acidic protein (GFAP), indicating activation and potential neuroprotective effects.

- Apoptosis Regulation : Studies demonstrated that treatment with related compounds reduced pro-apoptotic factors while increasing anti-apoptotic factors in astrocytes exposed to harmful stimuli.

Mechanism of Action

The mechanism by which 4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate exerts its effects involves the activation of the aldehyde group, which can undergo nucleophilic addition reactions. The p-toluenesulfonate group acts as a good leaving group, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate (CAS 65615-25-0)

This compound shares the toluenesulfonate group but differs in the aromatic backbone: a chloro-substituted cresol replaces the benzaldehyde. Both compounds exhibit enhanced solubility due to the sulfonate group, but the aldehyde in 4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate enables participation in Schiff base formation or Knoevenagel condensations .

4-Hydroxybenzaldehyde (CAS 123-08-0)

A simpler analogue lacking both benzyloxy and toluenesulfonate groups. The unsubstituted hydroxyl and aldehyde groups make it more reactive in oxidation and electrophilic aromatic substitution. However, it lacks the steric protection and solubility provided by the benzyloxy and sulfonate moieties, limiting its stability in acidic or basic media .

(3-(Benzyloxy)phenyl)boronic Acid (CAS 156682-54-1)

This boronic acid derivative shares the benzyloxy group but replaces the aldehyde and sulfonate with a boronic acid functionality. The boronic acid enables Suzuki-Miyaura cross-coupling reactions, whereas the sulfonate in this compound favors salt formation and solubility. The two compounds serve divergent synthetic pathways: the former for biaryl synthesis, the latter for protected aldehyde intermediates .

Physicochemical Properties

Biological Activity

4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate (CAS No. 65615-20-5) is a chemical compound with a significant potential for biological activity. Its structure includes a benzyloxy group and a hydroxyl group on the benzaldehyde moiety, which may contribute to its reactivity and biological interactions. This article explores its biological activities, mechanisms of action, and relevant research findings.

Antioxidant Properties

Research indicates that compounds related to 4-(Benzyloxy)-3-hydroxybenzaldehyde, such as 3-hydroxybenzaldehyde (3-HBA) and 4-hydroxybenzaldehyde (4-HBA), exhibit notable antioxidant activities. These compounds have been shown to increase intracellular antioxidant levels, which can protect cells from oxidative stress. For instance, studies demonstrate that 3-HBA and 4-HBA enhance cell viability in astrocytes under stress conditions induced by Angiostrongylus cantonensis excretory-secretory products (ESPs) .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This effect is particularly relevant in conditions like neuroinflammation, where oxidative stress and inflammation are closely linked.

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest it may interact with specific molecular targets involved in apoptosis and cell survival pathways. For example, it has been shown to activate the Shh signaling pathway in astrocytes, promoting cell survival and reducing apoptosis in response to stressors .

Table of Biological Activities

Case Studies

- Astrocyte Activation Study : A study focused on the effects of 3-HBA and 4-HBA on astrocytes showed that these compounds significantly increased the expression of glial fibrillary acidic protein (GFAP), indicating astrocyte activation in response to A. cantonensis ESPs treatment. This suggests a protective role against neuroinflammatory processes .

- Apoptosis Regulation : Another investigation revealed that treatment with 3-HBA and 4-HBA reduced the expression of pro-apoptotic factors like Bax while increasing anti-apoptotic factors like Bcl-2 in astrocytes exposed to harmful stimuli. This regulation points towards their potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves protecting the phenolic hydroxyl group of 3,4-dihydroxybenzaldehyde with a benzyl group via nucleophilic substitution under alkaline conditions (e.g., using benzyl chloride and K₂CO₃ in DMF). Subsequent tosylation with p-toluenesulfonyl chloride in anhydrous dichloromethane, catalyzed by a base like pyridine, yields the final product . Key variables include temperature (optimized at 0–5°C during tosylation to minimize side reactions) and stoichiometric ratios (1:1.2 aldehyde:p-toluenesulfonyl chloride). Yield improvements (≥75%) are achieved via inert atmosphere conditions and rigorous drying of reagents .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC-UV/MS : Monitor purity using reversed-phase C18 columns with methanol/water gradients (60:40 to 90:10) and UV detection at 254 nm. Confirm molecular ion peaks via ESI-MS (expected [M+H]⁺ at m/z ~400–410) .

- NMR : ¹H NMR should show characteristic signals: δ 7.2–7.4 ppm (benzyl aromatic protons), δ 9.8–10.0 ppm (aldehyde proton), and δ 2.4 ppm (p-toluenesulfonyl methyl group) .

- XRD : For crystalline batches, compare unit cell parameters with structurally analogous sulfonates (e.g., Acta Crystallographica Section E reports for benzyloxy-phenyl derivatives) .

Q. What solvent systems are optimal for stabilizing this compound in solution?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Use anhydrous DMSO or DMF for long-term storage (≤ −20°C). For aqueous solubility, employ co-solvents like ethanol:water (70:30 v/v) at pH 6–6. Avoid strong acids/bases to prevent cleavage of the sulfonate ester .

Advanced Research Questions

Q. How can contradictory solubility data in polar aprotic solvents be resolved?

- Methodological Answer : Discrepancies often arise from residual moisture or impurities. Standardize protocols:

- Pre-dry solvents over molecular sieves (3Å).

- Use Karl Fischer titration to verify solvent water content (<0.01%).

- Compare solubility via UV-Vis spectroscopy (λmax ~280 nm) under controlled humidity .

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

- Methodological Answer : The benzyl ether group provides steric hindrance, reducing susceptibility to oxidation. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts higher activation energy for aldehyde oxidation (~120 kJ/mol) compared to unprotected analogs (~90 kJ/mol). Validate experimentally via radical scavenging assays (e.g., DPPH) and LC-MS tracking of degradation products .

Q. How does the compound interact with biological macromolecules in vitro?

- Methodological Answer : Preliminary studies on analogs suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.